molecular formula C19H24N2O4S2 B2834109 (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one CAS No. 848990-78-3

(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2834109
CAS No.: 848990-78-3
M. Wt: 408.53
InChI Key: DXKHHSHODSWOLV-ATVHPVEESA-N
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Description

(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone core, a morpholinopropyl side chain, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:

  • Formation of Thiazolidinone Core: : The initial step involves the reaction of a suitable thioamide with an α-halo acid to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Introduction of the Morpholinopropyl Side Chain: : The thiazolidinone intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinopropyl side chain. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as triethylamine.

  • Formation of the Benzylidene Moiety: : The final step involves the condensation of the intermediate with 2,4-dimethoxybenzaldehyde. This reaction is typically carried out under acidic or basic conditions, depending on the desired stereochemistry, to yield the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the benzylidene moiety or the thioxo group. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholinopropyl side chain. Halogenated reagents or nucleophiles like amines and thiols can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzylidene derivatives, reduced thioxo derivatives

    Substitution: Substituted morpholinopropyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways and target specific enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains and substituents. They are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties but different core structures or side chains.

    Morpholine Derivatives: Compounds containing the morpholine ring but with different core structures or additional functional groups.

Uniqueness

(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is unique due to its combination of a thiazolidinone core, a morpholinopropyl side chain, and a dimethoxybenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-23-15-5-4-14(16(13-15)24-2)12-17-18(22)21(19(26)27-17)7-3-6-20-8-10-25-11-9-20/h4-5,12-13H,3,6-11H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHHSHODSWOLV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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